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Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(5-Isoxazolyl)phenol, a molecule of interest to researchers in medicinal

chemistry and drug development. Due to its structural motifs—a phenol ring linked to an

isoxazole heterocycle—this compound presents a unique spectroscopic fingerprint. This

document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification and

characterization.

Molecular Structure and Properties
2-(5-Isoxazolyl)phenol possesses the molecular formula C₉H₇NO₂ and a molecular weight of

approximately 161.16 g/mol .[1] The molecule consists of a phenol ring substituted at the 2-

position with a 5-isoxazolyl group. This arrangement influences the electronic environment of

the atoms and, consequently, their spectroscopic signatures.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(5-Isoxazolyl)phenol. It is
important to note that experimentally obtained spectra for this specific molecule are not widely

available in public databases. The data presented here is a combination of predicted values

from reliable sources and characteristic spectral features expected based on the analysis of

similar phenolic and isoxazole-containing compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 d 1H Isoxazole H-3

~7.5 - 7.2 m 2H Aromatic CH

~7.0 - 6.8 m 2H Aromatic CH

~6.5 d 1H Isoxazole H-4

~5.0 - 6.0 br s 1H Phenolic OH

Predicted data is based on structure-based chemical shift prediction tools and analysis of

related compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~170 Isoxazole C-5

~155 Phenolic C-OH

~150 Isoxazole C-3

~130 - 115 Aromatic CH

~118 Aromatic C-C(isoxazole)

~102 Isoxazole C-4

Predicted data is based on structure-based chemical shift prediction tools and analysis of

related compounds.

Table 3: Key Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (phenolic)

3150 - 3000 Medium Aromatic C-H stretch

~1620 Medium-Strong C=N stretch (isoxazole)

1600 - 1450 Medium-Strong Aromatic C=C stretch

~1400 Medium C-O stretch (isoxazole)

~1250 Strong C-O stretch (phenolic)

Data is based on characteristic vibrational frequencies for phenolic and isoxazole moieties.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Predicted Adduct

162.05 [M+H]⁺

184.04 [M+Na]⁺

160.04 [M-H]⁻

161.05 [M]⁺

Predicted data from PubChemLite indicates the expected mass-to-charge ratios for common

adducts.[2]

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-(5-
Isoxazolyl)phenol are not readily available in the public domain. However, standard

methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-(5-Isoxazolyl)phenol would

be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H
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and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or

500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a

KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectral analysis would likely be performed using a gas

chromatography-mass spectrometry (GC-MS) system or through direct infusion into an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

coupled to a mass analyzer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-(5-Isoxazolyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(5-Isoxazolyl)phenol | C9H7NO2 | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 2-(5-isoxazolyl)phenol (C9H7NO2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 2-(5-Isoxazolyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296880#2-5-isoxazolyl-phenol-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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